Product packaging for Chlorendic anhydride(Cat. No.:CAS No. 115-27-5)

Chlorendic anhydride

Cat. No.: B085838
CAS No.: 115-27-5
M. Wt: 370.8 g/mol
InChI Key: FLBJFXNAEMSXGL-UHFFFAOYSA-N
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Description

Chlorendic anhydride (CAS 115-27-5) is a hexachlorinated bicyclic compound with the molecular formula C9H2Cl6O3 and a molecular weight of 370.83 g/mol . This compound serves as a critical reactive intermediate and additive in materials science, primarily valued for its role as a flame-retardant . It is extensively used in the synthesis of unsaturated polyester resins and as a hardening agent (curing agent) for epoxy resins, which are commonly employed in the production of fiberglass-reinforced equipment for the chemical industry and in the manufacture of printed circuit boards . The high chlorine content (approximately 57%) of this compound is central to its mechanism of action as a flame retardant; when incorporated into a polymer backbone, it interferes with the free radical combustion process in the gas phase, effectively suppressing flames . Researchers also utilize it to produce alkyd resins for specialized coatings, inks, and paints where enhanced fire resistance is required . From a safety and handling perspective, this compound is a moisture-sensitive solid and reacts with water to form chlorendic acid . It is characterized as a skin and respiratory irritant, and may cause serious eye irritation . Repeated or prolonged inhalation exposure may induce asthma, and the substance is a suspected carcinogen, warranting the use of appropriate personal protective equipment (PPE) and engineering controls in a laboratory setting . The material is supplied with the specification "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H2Cl6O3 B085838 Chlorendic anhydride CAS No. 115-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
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InChI

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H
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InChI Key

FLBJFXNAEMSXGL-UHFFFAOYSA-N
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Canonical SMILES

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C9H2Cl6O3
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DSSTOX Substance ID

DTXSID2026941
Record name Chlorendic anhydride
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Molecular Weight

370.8 g/mol
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Physical Description

Dry Powder, White crystals; [Hawley], WHITE CRYSTALS.
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Solubility

Readily sol in acetone, benzene, toluene; slightly sol in water, n-hexane, carbon tetrachloride, In water, 0.086 mg/L @ 25 °C /Estimated/, Solubility in water: reaction
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Density

1.73 kg/L, 1.73 g/cm³
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Vapor Pressure

5.5X10-7 mm Hg @ 25 °C /Estimated/
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Color/Form

Fine white crystals

CAS No.

115-27-5
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Record name 1,4,5,6,7,7-hexachloro-8,9,10-trinorborn-5-ene-2,3-dicarboxylic anhydride
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Melting Point

239 °C, 231-235 °C
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Synthetic Methodologies and Chemical Transformations of Chlorendic Anhydride

Elucidation of Diels-Alder Reaction Pathways for Chlorendic Anhydride (B1165640) Synthesis

The principal industrial method for synthesizing chlorendic anhydride is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org In this specific synthesis, hexachlorocyclopentadiene (B6142220) (HCPD) acts as the diene, and maleic anhydride serves as the dienophile. inchem.org The reaction joins the two molecules to form the characteristic hexachloro-norbornene framework of this compound, also known as 1,4,5,6,7,7-hexachlorobicyclo-(2.2.1)-5-heptene-2,3-dicarboxylic anhydride. google.com

The synthesis is typically performed under thermal conditions, often in a closed system. inchem.org The reaction can be carried out without a solvent or with a minimal amount of a high-boiling organic solvent, such as monochlorobenzene or xylene. google.com To ensure the complete consumption of hexachlorocyclopentadiene, a slight molar excess (1-10%) of maleic anhydride is often employed. google.com The reaction mixture is heated to temperatures ranging from 110°C to 180°C, with a preferred range of 140°C to 160°C to achieve an economical reaction rate. google.com At temperatures exceeding 180°C, a reverse Diels-Alder reaction can occur, leading to decomposition of the product and unsatisfactory color formation. google.com Reaction times can vary from 3 to 30 hours, after which the molten product is cooled to solidify.

Table 1: Diels-Alder Reaction Conditions for this compound Synthesis

Source/Patent Reactants Solvent Temperature Time Yield/Purity
U.S. Patent 3,868,397 Hexachlorocyclopentadiene, Maleic Anhydride None (or <10% chlorinated benzene) 140–160°C 3–30 hours >98% Yield, 99.5% Purity google.com
Prill (1947) Hexachlorocyclopentadiene, Maleic Anhydride Toluene/H₂O 24–48°C 60–70 hours 85–90% Purity
U.S. Patent 2,903,464 Hexachlorocyclopentadiene, Maleic Anhydride Monochlorobenzene 12–18°C 75–80 hours 90–92% Purity

Derivatization Strategies via Reactions with Amines and Other Reagents

This compound's reactivity, centered on the anhydride group, allows for its conversion into a variety of derivatives. These reactions are fundamental to its use as a monomer and chemical intermediate.

This compound readily reacts with primary amines and related compounds through an addition/cyclization sequence to form halogenated cyclic imides. researchgate.netcarta-evidence.org These reactions typically involve the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring, followed by dehydration to form the five-membered imide ring. The resulting products contain the stable 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoisoindole-1,3-dione core structure. researchgate.net

For instance, research has demonstrated the synthesis of novel halogenated cyclic imides by reacting this compound with various amines. researchgate.netcarta-evidence.org Another key reaction involves the condensation of this compound with hydrazine (B178648) (H₂N-NH₂) or its hydrate. google.comgoogle.com This process, typically conducted in an aqueous medium at temperatures ranging from 40°C to 225°C with a 2:1 molar ratio of anhydride to hydrazine, yields N,N'-bis(imides). google.com These imide derivatives are explored for various applications, including as flame-retardant agents. google.comgoogle.com

The reaction of this compound with alcohols (esterification) is a cornerstone of its industrial application, primarily for producing flame-retardant polyester (B1180765) resins. wikipedia.org The anhydride ring opens upon reaction with an alcohol to form a monoester with a free carboxylic acid group, which can then react further. When polyols (such as glycols) are used, this reaction leads to the formation of cross-linked polyester resins, where the chlorendic moiety is covalently bonded into the polymer backbone. inchem.orgnih.gov

The esterification is typically carried out by heating the anhydride with the alcohol, sometimes in the presence of an azeotropic solvent like chlorobenzene (B131634) to facilitate the removal of water. inchem.orgnih.gov For example, reacting this compound with excess methanol (B129727) quantitatively produces monomethyl chlorendate. inchem.org In the synthesis of unsaturated polyesters, additives such as a combination of phosphoric acid and 2,6-di-t-butyl-p-cresol may be used to inhibit color formation during the high-temperature esterification process. google.com

Besides esterification, the most common chemical transformation is hydrolysis. In aqueous solutions, this compound is rapidly hydrolyzed to its corresponding dicarboxylic acid, chlorendic acid, with a half-life of approximately one hour. inchem.org Conversely, heating chlorendic acid above 200°C causes it to lose a molecule of water, reforming the anhydride. wikipedia.orgnih.gov

Table 2: Examples of this compound Derivatization Reactions

Reagent(s) Reaction Type Product Type Typical Conditions Reference
Various primary amines Imidation Halogenated cyclic imides Addition/cyclization in a suitable solvent researchgate.net, carta-evidence.org
Hydrazine Imidation N,N'-bis(imide) Aqueous medium, 40-225°C google.com
Alcohols (e.g., methanol) Esterification Monoesters (e.g., Monomethyl chlorendate) Heating with alcohol inchem.org
Glycols, other polyols Polyesterification Unsaturated polyester resins Heating, often with azeotropic solvent inchem.org, google.com, nih.gov
Water Hydrolysis Dicarboxylic acid (Chlorendic acid) Aqueous solution at room temperature inchem.org

Mechanistic Investigations of this compound Reactivity in Organic Synthesis

The chemical behavior of this compound is largely dictated by its rigid, sterically hindered, and electron-deficient bicyclic structure. The six chlorine atoms on the norbornene framework create significant steric hindrance and have a strong electron-withdrawing effect, which influences the molecule's stability and reactivity. academicjournals.org

The hexachloronorborene unit is exceptionally stable and resistant to chemical and biological degradation, a property attributed to both steric shielding and the inductive effects of the numerous chlorine atoms. academicjournals.org This stability is crucial for its function in creating durable, flame-retardant materials. The mechanism of its flame retardancy involves the formation of stable, cross-linked polymers. During combustion, the presence of a high concentration of chlorine promotes the formation of a protective char layer, which acts as a barrier to heat and oxygen, thus inhibiting the spread of flames.

While the anhydride group is the primary site of reactivity for derivatization, the carbon-carbon double bond within the bicyclic system is notably unreactive toward further cross-linking. inchem.org This inertness is a consequence of steric hindrance and the electron-withdrawing nature of the adjacent chlorine atoms.

Mechanistic studies also highlight the dynamic equilibrium between this compound and its hydrolysis product, chlorendic acid. While hydrolysis is spontaneous in water, research has shown that this process can be reversed under specific conditions. inchem.org For example, photocatalytic studies involving titanium dioxide (TiO₂) and UV light can facilitate the dehydration of chlorendic acid to regenerate the anhydride, challenging earlier assumptions of irreversible hydrolysis under all environmental conditions. The reactivity of this compound is therefore highly dependent on the reaction environment, including the presence of water, heat, and other catalytic substances.

Polymer Science and Advanced Materials Development Incorporating Chlorendic Anhydride

Integration of Chlorendic Anhydride (B1165640) into Polymer Backbones and Networks

Chlorendic anhydride's reactivity allows it to be chemically integrated into various thermosetting polymer systems, where it fundamentally alters the material's properties.

This compound is extensively used as a primary building block in the manufacture of unsaturated polyester (B1180765) resins (UPRs). atamankimya.comwikipedia.org It is incorporated during the polycondensation reaction, typically alongside other dicarboxylic acids or anhydrides (like maleic anhydride or phthalic anhydride) and diols (such as propylene (B89431) glycol or ethylene (B1197577) glycol). google.comjustia.com In this process, the anhydride ring opens to form ester linkages, integrating the hexachlorinated bicyclic structure directly into the polyester backbone.

The key function of this compound in UPRs is to confer inherent flame retardancy. velsicol.com The high chlorine content facilitates char formation during combustion, acting as a thermal barrier and reducing the release of flammable volatiles. This allows the formulation of resins that meet stringent fire safety standards, such as ASTM E84 and UL-94. velsicol.com Beyond flame retardance, these resins exhibit exceptional corrosion resistance, making them suitable for demanding applications in the chemical processing industry, such as in tanks, piping, and scrubbers. velsicol.comatamankimya.com The rigid structure of the anhydride also contributes to a higher heat distortion temperature compared to standard polyesters. velsicol.comup-resin.com

Table 1: Comparative Properties of UPRs with and without this compound

Property Standard UPR (Ortho-phthalic based) This compound-based UPR Key Contribution of this compound
Flame Retardancy Poor, requires additives Excellent, inherent self-extinguishing properties up-resin.com High chlorine content promotes charring
Heat Distortion Temp. 50-60 °C up-resin.com Can exceed 120 °C up-resin.comlookchem.com Rigid, bicyclic molecular structure velsicol.com
Corrosion Resistance Moderate Excellent, especially to acids and oxidizing media velsicol.comatamankimya.com Stable chlorinated structure

| Mechanical Strength | Good | High hardness and stiffness researchgate.net | Steric hindrance and rigidity |

This compound functions as a high-performance hardening or curing agent for epoxy resins. wikipedia.orgontosight.aithreebond.co.jp In this role, it reacts with the epoxide (oxirane) rings and the secondary hydroxyl groups present in the epoxy resin, such as Diglycidyl ether of bisphenol A (DGEBA). azom.com This reaction, which typically requires elevated temperatures to proceed to completion, forms ester cross-links, creating a rigid, three-dimensional thermoset network. ampp.orgmdpi.com

The incorporation of this compound as a curing agent imparts several desirable properties to the final cured epoxy system. The most significant are high heat resistance and flame retardancy. velsicol.comampp.org The resulting polymers can achieve high heat deflection temperatures (HDT), sometimes exceeding 180°C, making them suitable for high-temperature electrical and structural applications. lookchem.com The covalent integration of chlorine ensures permanent flame retardancy. ampp.org These specialized epoxy systems are used in manufacturing printed circuit boards, electrical laminates, potting and encapsulation compounds, and protective coatings where a combination of heat, fire, and chemical resistance is required. velsicol.comwikipedia.orglookchem.com

In the production of polyurethane foams, this compound is utilized as a reactive intermediate to create flame-retardant polyols. velsicol.comwikipedia.orgiarc.fr The anhydride itself is not directly mixed with isocyanates. Instead, it is first reacted with non-halogenated glycols (like diethylene glycol or propylene glycol) in an esterification reaction. wikipedia.org This process opens the anhydride ring and attaches hydroxyl-terminated glycol chains, converting the solid anhydride into a liquid polyester polyol that contains the chlorinated structure. growingscience.comresearchgate.net

This synthesized halogenated polyol then becomes a reactive component in the polyurethane formulation. iarc.fr It reacts with polyisocyanates (like MDI or TDI) to form the polyurethane network. google.com Because the flame-retardant moiety is chemically bound within the polyol, it becomes a permanent part of the foam's polymer structure, ensuring long-term fire resistance without the risk of leaching that occurs with additive flame retardants. wikipedia.org This approach is used to produce rigid polyurethane foams with low smoke generation and enhanced fire safety for applications in construction and transportation. velsicol.comiarc.fr

Research into sustainable polymers has explored the use of this compound in modifying polymers derived from carbon dioxide, such as poly(propylene carbonate) (PPC). While not a mainstream industrial application, studies have investigated the copolymerization of CO2 and epoxides with cyclic anhydrides like this compound. The goal of such research is to synthesize new polymer structures that combine the sustainable sourcing of CO2-based materials with the high-performance characteristics, such as enhanced thermal stability and flame retardancy, imparted by the this compound unit. The anhydride can be incorporated to create terpolymers, potentially improving the otherwise modest thermal and mechanical properties of PPC.

Research on Curing Kinetics and Cross-linking Mechanisms in this compound-Containing Polymers

The study of curing kinetics is essential for optimizing the processing and final properties of thermosetting polymers containing this compound. Techniques like Differential Scanning Calorimetry (DSC) and rheological analysis are employed to understand the reaction rates, activation energy, and gelation time. acs.orgresearchgate.netmdpi.com

In epoxy systems, the curing reaction with this compound is a complex, multi-step process. The reaction is known to be autocatalytic, where hydroxyl groups generated during the initial epoxy-anhydride reaction accelerate subsequent reactions. mdpi.comresearchgate.net The reaction typically requires high temperatures (often above 150°C) and the use of an accelerator (such as a tertiary amine) to achieve a complete cure in a practical timeframe. ampp.orgmdpi.com Research has shown that the sterically hindered structure of this compound can influence the reaction rate compared to less bulky anhydrides. google.com

| UV-Curable Polyester/Chlorendic Anhydride | Gas Chromatography/Mass Spectrometry (GC/MS) | Photolysis of the this compound moiety can generate radicals, potentially increasing the rate of UV-initiated curing. acs.org |

Investigations into Structure-Property Relationships for Enhanced Polymer Performance

The performance of polymers incorporating this compound is directly linked to its unique chemical structure. The relationship between the molecular architecture and the macroscopic properties of the final material is a key area of research. acs.org

The most significant structure-property relationship is that of flame retardancy. The high mass percentage of chlorine (54.5%) and the stable bicyclic structure contribute to a condensed-phase flame retardant mechanism. Upon heating, the polymer structure promotes the formation of a stable char layer, which insulates the underlying material from heat and oxygen, thereby suppressing combustion.

The rigidity and steric bulk of the hexachlorinated norbornene ring system are responsible for the significant increase in the heat distortion temperature (HDT) and glass transition temperature (Tg) of the host polymers. velsicol.com This rigid structure restricts the mobility of polymer chains at elevated temperatures, maintaining the material's stiffness and dimensional stability. In epoxy resins, this leads to cured products with excellent high-temperature performance. lookchem.com

Thermal Stability and Degradation Behavior

The incorporation of this compound into polymer structures significantly enhances their thermal stability. This improvement is primarily attributed to the highly chlorinated and stable bicyclic structure of the anhydride. When polymers containing this compound are exposed to high temperatures, the chlorine atoms play a crucial role in promoting the formation of a char layer. This char acts as an insulating barrier, shielding the underlying material from heat and limiting the release of flammable volatile compounds.

Research on unsaturated polyester resins demonstrates the effect of this compound on thermal decomposition. Thermogravimetric analysis (TGA) of these resins shows that degradation often proceeds in multiple stages. For instance, a general-purpose resin might first eliminate components like phthalic anhydride around 200°C, followed by the release of styrene (B11656) and other compounds at approximately 350°C, and finally, the oxidation of the char at temperatures above 500°C. researchgate.net The presence of the chlorendic moiety alters this process, often increasing the amount of char residue left at high temperatures, which is a key indicator of enhanced thermal stability and flame retardancy. researchgate.net

Studies on poly(methyl methacrylate) (PMMA) blends also highlight the stabilizing effect. Optically clear PMMA blends containing an oligoester synthesized from chlorendic acid (the hydrolyzed form of the anhydride) and ethylene glycol showed increased thermal stability. researchgate.net The thermal stability of PMMA was found to increase effectively with the addition of just 5% of the chlorendic-based oligoester. researchgate.net The mechanism involves both physical and chemical actions of the oligoester within the PMMA matrix. researchgate.net

The degradation mechanism of polyesters based on this compound has been compared to those based on other anhydrides. For example, a study comparing maleic anhydride-based polyester to an adipic acid-based one found the maleic anhydride version to be more thermally stable, as indicated by the char residue value at 600°C. researchgate.net The degradation of polymers containing anhydride groups generally proceeds via hydrolytic scission of the polymer chains, leading to a decrease in molecular weight. nih.gov The order of degradation stability for chemical groups is typically amide > ester > anhydride, indicating that the inherent reactivity of the anhydride group is high, but the specific structure of this compound provides an overriding stabilizing effect at high temperatures. nih.gov

Table 1: Thermal Degradation Characteristics of this compound-Modified Polymers

Polymer System Analysis Method Key Findings Reference
Halogenated Unsaturated Polyester Resins Thermogravimetry (TG) Degradation proceeds in two steps; char residue at 500°C was considerably higher for flame-retarded resins. researchgate.net
PMMA / HET-EG Oligoester Blend DSC and TG Thermal stability of PMMA effectively increased by loading 5% of HET-EG oligoester without losing optical clarity. researchgate.net
Polyester Resins (General) TGA and DTA Decomposition occurs in three stages: elimination of phthalic anhydride (~200°C), release of styrene (~350°C), and oxidation of char (>500°C). researchgate.net
Chlorendic Acid Based Polyesters DTA and TGA The char residue value at 600°C indicated maleic anhydride based polyester is thermally more stable than adipic acid based polyester. researchgate.net

Mechanical Property Modifications

Incorporating this compound into polymer matrices serves to modify their mechanical properties, although the specific effects can depend on the polymer system and the presence of other components. Generally, it is used to enhance durability and strength in demanding applications. ontosight.aiontosight.ai

In epoxy resin systems, this compound acts as a hardener, improving several mechanical characteristics. Research on epoxy resin ROPOXID-501 additivated with this compound demonstrated an enhancement in the strain at break, hardness, and elastic energy. researchgate.netresearchgate.net This indicates that while increasing hardness, it can also improve the material's ability to deform without fracturing. The addition of hyperbranched polymers (HBP) to epoxy anhydride systems has also been studied, showing that HBP can nearly double the fracture toughness, though with a decrease in flexural modulus and stress. researchgate.net

In the realm of natural fiber composites, the use of coupling agents is critical for achieving good mechanical performance. While maleic anhydride grafted polypropylene (B1209903) (MAPP) is commonly used, the principles apply to systems involving this compound. For flax/MAPP composites, a significant improvement in mechanical properties was observed compared to standard flax/polypropylene composites. scirp.org The tensile and flexural strengths increased by approximately 16%, while the tensile and flexural moduli saw a 23% improvement. scirp.org This is attributed to better adhesion and interaction between the fiber and the polymer matrix. scirp.org Similarly, studies on sawdust flour reinforced polypropylene composites show that maleic anhydride as a coupling agent increases tensile and flexural strength. researchgate.net

The development of polymers from sustainable sources like soybean oil also utilizes this compound. A polymer synthesized from soybean oil, this compound, maleic anhydride, and pentaerythritol (B129877) exhibits enhanced thermal and mechanical properties due to the cross-linking structure formed. ontosight.ai

Table 2: Impact of this compound on Polymer Mechanical Properties

Polymer System Additive / Modifier Mechanical Property Change Reference
Epoxy Resin (ROPOXID-501) This compound Enhanced strain at break, hardness, and elastic energy. researchgate.netresearchgate.net

Optical Stability and Chemical Inertness

This compound imparts significant improvements in both optical stability and chemical inertness to the polymers it is incorporated into. Its stable, chlorinated bicyclic structure contributes to a high degree of resistance against degradation from environmental factors such as UV radiation and chemical exposure. researchgate.netvelsicol.com

Studies have explicitly shown that adding this compound to epoxy resins improves their stability when exposed to UV radiation. researchgate.netresearchgate.net This is a critical property for materials used in outdoor applications or environments with high light exposure. The inclusion of this compound helps to preserve the integrity and performance of the material over time. Research has also investigated the combined effect of chlorendic acid and titanium dioxide (TiO2) in polymer frameworks to enhance optical stability and chemical inertness. ajol.info Furthermore, when developing polymeric coatings, this compound has been used since the 1960s in formulations that are cured under ultraviolet (UV) light, where its presence is noted to increase the curing rate. acs.org

The chemical inertness of polymers containing this compound is a key feature for their use in harsh environments. ajol.info Coatings and resins formulated with this compound exhibit excellent corrosion and chemical resistance. velsicol.comalibaba.com This makes them suitable for applications in the chemical, fertilizer, and pulp industries, where equipment like tanks, piping, and scrubbers are exposed to corrosive agents. velsicol.com Alkyd coatings based on this compound are used extensively for industrial and marine applications, including in military-specified formulas for navy ships, which require a combination of chemical resistance and flame retardance. velsicol.com The resulting materials are durable and can shield surfaces from environmental degradation. ontosight.aialibaba.com

Development of Advanced Composite Materials and Coatings

This compound is a fundamental component in the development of advanced composite materials and high-performance coatings due to the unique combination of properties it imparts, including flame retardancy, corrosion resistance, and high-temperature stability. velsicol.comontosight.ai

In the field of composite materials, this compound is primarily used as a reactive monomer in the creation of unsaturated polyester resins. industrialchemicals.gov.au These resins are frequently reinforced with fiberglass to produce robust composites used in a wide array of applications, such as boat hulls, construction panels, electrical components, and machine housings. velsicol.comchemceed.com A major market for these corrosion-resistant composites is process equipment for the chemical industry, including tanks, piping, and scrubbers. inchem.org The aerospace and automotive industries also utilize these advanced composites for their high strength-to-weight ratio, resilience, and thermal stability. alibaba.comontosight.aidataintelo.com

This compound is also a critical ingredient in the formulation of high-performance coatings. velsicol.comindustrialchemicals.gov.au Alkyd resins made with this compound are used to create industrial and marine coatings that offer exceptional durability and resistance to both chemicals and heat. velsicol.com These protective coatings are vital in industrial settings and are used in military-approved formulas to protect naval ships from corrosion. velsicol.com Epoxy resins formulated with this compound as a cross-linking agent are used for protective coatings where permanent flame retardance, heat distortion resistance, and abrasion resistance are required. velsicol.com Additionally, it is used in UV-curable inks and coatings, where it promotes good adhesion to metal substrates. velsicol.comchemceed.com

The versatility of this compound allows for its use in various polymer systems to create materials with tailored properties. It can be found in polymers derived from C18-unsaturated fatty acids and soybean oil, creating materials for coatings and adhesives with high durability and thermal stability. ontosight.aiontosight.ai It also serves as a hardener for epoxy resins used in electrical laminates and for potting and encapsulation purposes. velsicol.comthermofisher.com

Mechanistic Studies of Flame Retardancy Conferred by Chlorendic Anhydride

Role of Halogen Atoms in Gas-Phase Flame Inhibition Mechanisms

The primary flame retardant action of chlorendic anhydride (B1165640) occurs in the gas phase. During the combustion of a polymer containing this additive, the heat causes the chlorendic anhydride moiety to decompose, releasing halogenated species into the flame. These species interfere with the self-sustaining chemical reactions of the fire.

Generation and Behavior of Chlorine Radicals

Upon thermal decomposition, this compound releases chlorine atoms (Cl•). These chlorine radicals are highly effective at disrupting the combustion process. The fundamental mechanism of fire propagation involves a chain reaction of highly energetic and reactive free radicals, primarily hydrogen (H•) and hydroxyl (•OH) radicals. The introduction of chlorine radicals into the flame zone provides an alternative, lower-energy reaction pathway. These chlorine radicals act as scavengers, reacting with the key flame-propagating radicals. This "flame poisoning" effectively quenches the fire by reducing the concentration of the high-energy species required to sustain the combustion chain reaction.

Hydrogen Halide Formation and Radical Scavenging

The generated chlorine radicals (Cl•) readily abstract hydrogen atoms from the decomposing polymer fuel, leading to the formation of hydrogen chloride (HCl). This HCl gas plays a crucial role in the gas-phase inhibition chemistry. It acts as a potent flame inhibitor by further scavenging the highly reactive H• and •OH radicals that are essential for continued combustion.

The key radical scavenging reactions involving hydrogen chloride are as follows:

H• + HCl → H₂ + Cl•

•OH + HCl → H₂O + Cl•

Condensed-Phase Contributions to Flame Retardancy

While the gas-phase mechanism is predominant for halogenated flame retardants like this compound, there are also contributions in the condensed (solid) phase. When incorporated into a polymer, this compound can influence the thermal degradation pathway of the material. Its presence can promote the formation of a carbonaceous char layer on the surface of the burning polymer.

This char layer acts as a physical barrier with several beneficial effects:

Insulation: It insulates the underlying polymer from the heat of the flame, slowing down the rate of pyrolysis and the generation of flammable volatile gases.

Fuel Barrier: It impedes the transport of flammable gases from the decomposing polymer into the flame zone.

Oxygen Barrier: It limits the access of oxygen to the polymer surface, further stifling combustion.

Thermogravimetric analysis (TGA) of polymers treated with flame retardants can indicate an increase in the amount of char residue at elevated temperatures, signifying an effective condensed-phase action. For instance, TGA of treated jute fabrics showed that flame retardant application led to premature degradation but resulted in the generation of more char compared to untreated samples, with a residual mass enhancement of over 50%. mdpi.com

Synergistic Interactions with Other Flame Retardant Additives

Phosphorus-Based Compounds

A well-established synergistic relationship exists between halogenated and phosphorus-containing flame retardants. This synergy operates in both the gas and condensed phases.

Condensed Phase: Phosphorus compounds are known to be excellent char-forming agents (charring). They promote dehydration of the polymer, leading to the formation of a stable, insulating char layer. When used with this compound, this enhanced char formation complements the gas-phase action of the chlorine species. The robust char layer further restricts the release of flammable volatiles that would otherwise need to be inhibited in the gas phase.

Gas Phase: Some phosphorus compounds can also volatilize and act in the gas phase, releasing phosphorus-containing radicals (e.g., PO•) that, like halogen radicals, interfere with the combustion chain reactions.

This dual-phase action makes halogen-phosphorus systems highly efficient. For example, studies on epoxy resins have shown that combining phosphorus-based flame retardants can achieve high Limiting Oxygen Index (LOI) values (above 31) and a UL-94 V-0 rating at relatively low phosphorus content. mdpi.com

Metal Oxides and Boron Compounds

Metal Oxides: The most common synergist used with halogenated flame retardants, including this compound, is antimony trioxide (Sb₂O₃). On its own, antimony trioxide has little flame retardant effect. However, in the presence of a halogen source like this compound, a powerful synergistic effect is observed. During combustion, the antimony trioxide reacts with the released hydrogen chloride (HCl) to form volatile antimony halides and oxyhalides, such as antimony trichloride (SbCl₃) and antimony oxychloride (SbOCl). These antimony species are highly effective gas-phase radical traps, significantly amplifying the flame-inhibiting action of the halogen. This synergy is so effective that it often allows for a substantial reduction in the amount of halogenated flame retardant needed to achieve a specific level of performance, such as a V-0 rating in the UL-94 test. For instance, in polypropylene (B1209903), the addition of 2 wt% of Sb₂O₃ to an intumescent system increased the LOI from 27.8% to 36.6% and achieved a UL-94 V-0 rating. findoutaboutplastics.com

Boron Compounds: Boron compounds, such as zinc borate, also exhibit synergistic effects with halogenated flame retardants. Their primary mode of action is in the condensed phase. Upon heating, zinc borate releases water, which has a cooling effect and dilutes the flammable gases. More importantly, it forms a glassy, vitreous protective layer of boric oxide (B₂O₃) on the surface of the char. This glassy layer enhances the integrity and insulating properties of the char, further reducing the rate of pyrolysis and fuel release. In some systems, boron compounds can also interact with other additives to form stable borophosphate glasses, which contribute to both condensed-phase barrier effects and gas-phase inhibition. Studies on epoxy resins have demonstrated that the combination of zinc borate with other flame retardants can substantially decrease the peak heat release rate in cone calorimetry tests. expresspolymlett.comimast.biz

Below is a table summarizing the flame retardancy data for various synergistic systems, illustrating the enhanced performance achieved through these interactions.

Polymer MatrixFlame Retardant SystemLoading (wt%)LOI (%)UL-94 Rating
Epoxy ResinPhosphorus-Anhydride (LPFA)P content: 2.7%31.2V-0
Polypropylene (PP)APP/PER/Sb₂O₃- / - / 2%36.6V-0
Aerospace Epoxy (RTM6)Zinc Borate (ZB) + ATH20% ZB + 20% ATHN/AN/A (Significant reduction in Peak Heat Release Rate)
Poly(acrylonitrile-co-vinylidene chloride)Antimony Trioxide (ATO)4 phr31.2V-0

Note: Data is compiled from various studies and polymer systems to illustrate the principles of synergistic flame retardancy. LOI = Limiting Oxygen Index; UL-94 = Underwriters Laboratories vertical burn test standard; APP = Ammonium Polyphosphate; PER = Pentaerythritol (B129877); ATH = Aluminum Trihydroxide. N/A indicates data not available in the cited sources.

Advanced Characterization Techniques for Flame Retardancy Assessment

To quantify the flame-retardant characteristics conferred by this compound, several standardized analytical methods are employed. These techniques offer a multi-faceted view of the material's performance, from its behavior in a fire scenario to its intrinsic thermal stability.

Limiting Oxygen Index (LOI) Studies

The Limiting Oxygen Index (LOI) test is a fundamental method used to determine the minimum concentration of oxygen in an oxygen-nitrogen mixture that is required to sustain the combustion of a material. epoxies.commdpi.com As ambient air contains approximately 21% oxygen, materials with an LOI value significantly above this threshold are considered flame retardant. mdpi.com The test, governed by standards like ASTM D2863 and ISO 4589, involves igniting a vertically oriented sample in a controlled atmosphere and incrementally reducing the oxygen concentration until the flame self-extinguishes. epoxies.com

The incorporation of this compound into polymers like polyesters and epoxies is designed to elevate their LOI values. While specific numerical data for this compound-based systems is not extensively published in publicly available literature, the principle of its action relates to the "gas phase" mechanism of flame retardancy. Upon heating, the chlorinated structure of the anhydride promotes the release of halogenated species. These species act as radical scavengers in the gas phase (the flame), interrupting the exothermic chain reactions of combustion. This quenching effect makes it more difficult for the flame to sustain itself, thereby requiring a higher concentration of oxygen and resulting in a higher LOI value.

Table 1: Illustrative Limiting Oxygen Index (LOI) Data for Epoxy Composites This table presents typical data for epoxy systems with other flame retardants to illustrate the expected effect. Specific data for this compound is not readily available in the cited sources.

Material CompositionLOI (%)
Neat Epoxy Resin19% researchgate.net
Epoxy + 10% Intumescent Flame Retardant (APP/HBS)>30% (V-0 rated) researchgate.net
Epoxy + 20% Synergist System (Cu2O/APP@PEI)36% (V-0 rated) researchgate.net

Data sourced from studies on various flame retardant systems to demonstrate typical improvements in LOI. researchgate.net

Vertical Burning Tests (UL-94)

The UL-94 standard is a widely recognized test for assessing the flammability of plastic materials. researchgate.net In the vertical burn test (V-0, V-1, V-2), a specimen is held vertically and ignited from the bottom. The test evaluates the time it takes for the flame to extinguish after the ignition source is removed, whether flaming drips occur, and the duration of afterglow. researchgate.net A V-0 rating is the most stringent classification for this series, indicating that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed. polymerestechnologies.com

Resin systems formulated with this compound are specifically designed to achieve high UL-94 ratings, often targeting the V-0 classification. velsicol.comchemceed.com The flame-retardant mechanism involves both gas phase and condensed phase actions. In the gas phase, the released halogen radicals disrupt combustion. In the condensed phase, the anhydride structure can promote char formation. This char layer acts as an insulating barrier, reducing the rate of heat transfer to the underlying polymer and limiting the release of flammable volatile gases. This combined action helps the material to self-extinguish quickly and prevents the dripping of flaming particles, which are key criteria for attaining a V-0 rating.

Table 2: UL-94 Vertical Burn Test Classifications

RatingAfterflame Time (t1 or t2)Total Afterflame Time (t1+t2 for 5 specimens)Afterflame + Afterglow Time (t2+t3)Dripping of Flaming Particles
V-0 ≤ 10 s≤ 50 s≤ 30 sNot Allowed
V-1 ≤ 30 s≤ 250 s≤ 60 sNot Allowed
V-2 ≤ 30 s≤ 250 s≤ 60 sAllowed

This table outlines the criteria for UL-94 vertical burn ratings. polymerestechnologies.com

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.com It provides crucial information about the thermal stability of a material, its decomposition profile, and the amount of residual char left at high temperatures. youtube.com The derivative of the TGA curve, known as the Differential Thermogravimetry (DTG) curve, shows the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur. researchgate.netyoutube.com

For a polymer containing this compound, the TGA thermogram would be expected to show a multi-stage decomposition process. The initial decomposition steps are often associated with the release of the flame-retardant species. The presence of this compound can lower the initial decomposition temperature compared to the neat polymer, a common effect for halogenated flame retardants that act in the gas phase. However, it significantly increases the char yield at higher temperatures. A higher char yield is desirable as it indicates that more carbonaceous, non-flammable material is retained, which insulates the underlying polymer and reduces the fuel supply to the flame. The DTG curve helps to pinpoint the temperature of maximum decomposition rate for each stage.

Table 3: Hypothetical TGA/DTG Data for a this compound-Cured Resin This table is illustrative, as specific TGA/DTG curve data for this compound resins was not available in the searched sources. It is based on typical behavior of halogenated flame retardants.

MaterialOnset of Decomposition (Tonset)Temperature of Max. Decomposition Rate (Tmax)Char Yield at 700°C (%)
Standard Epoxy Resin~350°C~380°C< 20%
Epoxy with this compound~320°CStage 1: ~340°CStage 2: >450°C> 30%

Pyrolysis Product Analysis via TG-MS

To gain a deeper understanding of the chemical mechanisms of flame retardancy, TGA is often coupled with Mass Spectrometry (TG-MS). This hyphenated technique allows for the real-time identification of the gaseous products evolved during the thermal decomposition of the material. netzsch.com As the sample is heated in the TGA, the off-gases are transferred directly into the mass spectrometer, which separates and detects the fragments based on their mass-to-charge ratio. netzsch.com

When analyzing a polymer containing this compound, TG-MS is instrumental in confirming the gas-phase mechanism. The analysis would be expected to detect the evolution of chlorinated compounds, most notably hydrogen chloride (HCl), as the material decomposes. Other chlorinated organic fragments may also be identified. The detection of these species at temperatures corresponding to the mass loss steps in the TGA curve provides direct evidence that the flame retardant is being released and is available to interfere with the combustion reactions in the flame, validating its proposed mechanism of action. mdpi.comresearchgate.net

Table 4: Expected Pyrolysis Products from a this compound-Containing Polymer via TG-MS

Temperature RangeMajor Evolved Species (Identified by m/z)Implied Mechanism
300 - 400°CHydrogen Chloride (HCl), Chlorinated organic fragmentsRelease of halogenated species for gas-phase flame inhibition.
> 400°CCarbon Dioxide (CO2), Carbon Monoxide (CO), Water (H2O), HydrocarbonsDecomposition of the polymer backbone.

Environmental Fate and Degradation Pathways of Chlorendic Anhydride

Environmental Persistence and Mobility Studies

Once hydrolyzed to chlorendic acid, the compound exhibits considerable persistence in the environment. inchem.org Studies indicate that chlorendic acid is resistant to biodegradation. Its mobility in soil is high due to a low sorption affinity, meaning it does not bind strongly to soil particles and can move readily into groundwater. velsicol.com The persistence of the chlorendic acid structure is attributed to the hexachloronorborene moiety, which is sterically hindered and contains strong carbon-chlorine bonds, making it inert to both chemical and biological degradation. academicjournals.org

Chlorendic anhydride (B1165640) itself is not considered inherently biodegradable. velsicol.com However, because it quickly hydrolyzes to chlorendic acid, which has a low octanol-water partition coefficient (log Kow = 1.39), it is not expected to bioaccumulate in organisms. velsicol.com The half-life of chlorendic acid in soil has been reported to be between 140 and 280 days, confirming its status as a persistent substance. inchem.org

Table 1: Environmental Mobility and Persistence of Chlorendic Anhydride/Acid

ParameterValueImplicationSource
BiodegradabilityResistant/Not inherently biodegradablePersists in the environment velsicol.com
Soil Mobility (as Chlorendic Acid)High (Log Koc = 0.92)Low adsorption to soil, potential for groundwater contamination velsicol.com
Bioaccumulation Potential (as Chlorendic Acid)Low (Log Kow = 1.39)Not likely to accumulate in the food chain velsicol.com
Soil Half-Life (as Chlorendic Acid)140 - 280 daysConsidered fairly persistent in soil inchem.org

Hydrolysis and Interconversion with Chlorendic Acid in Aqueous Systems

This compound rapidly hydrolyzes in aqueous environments to form its corresponding dicarboxylic acid, chlorendic acid. velsicol.com This reaction is swift, with a reported half-life of approximately one hour. inchem.orgnih.gov The process is a straightforward conversion of the anhydride functional group into two carboxylic acid groups upon reaction with water. industrialchemicals.gov.au

Conversely, the process can be reversed. When chlorendic acid is heated in an open system, it loses a molecule of water (dehydration) to reform this compound. inchem.orgindustrialchemicals.gov.aunih.gov This interconversion is significant, as the two compounds can transform into one another based on environmental conditions, primarily the presence of water and heat. industrialchemicals.gov.au In most environmental scenarios at ambient temperatures, the equilibrium strongly favors the formation of chlorendic acid from the anhydride. inchem.orgvelsicol.com

Photolytic and Photocatalytic Degradation Mechanisms

Sunlight and other sources of ultraviolet (UV) radiation can induce the degradation of chlorendic compounds. inchem.org UV radiation alone has been shown to dechlorinate chlorendic acid. inchem.org However, the efficiency of this process is significantly enhanced by the presence of a photocatalyst. academicjournals.org When this compound on a solid surface is irradiated with sunlight, it first absorbs water to hydrolyze into chlorendic acid, which is then degraded, forming an unidentified compound. inchem.org

Titanium dioxide (TiO₂) is a widely used and effective photocatalyst for the degradation of organic pollutants, including chlorendic acid. academicjournals.orgajol.infonih.gov When TiO₂ is irradiated with UV light, it generates highly reactive hydroxyl radicals (•OH). bioline.org.brresearchgate.net These radicals are powerful oxidizing agents that can attack and break down the stable structure of chlorendic acid. academicjournals.orgbioline.org.br Studies have demonstrated that the combination of UV and TiO₂ leads to a much faster degradation rate compared to UV radiation alone. academicjournals.org The optimal concentration of TiO₂ for the photocatalytic degradation of chlorendic acid has been identified as 2 g/L, with the degradation kinetics following the Langmuir-Hinshelwood model. academicjournals.orgacademicjournals.org

During the TiO₂-assisted photocatalytic degradation of chlorendic acid, the primary reaction pathways are dehydrochlorination (removal of hydrogen and chlorine) and dehydration (removal of water). ajol.infobioline.org.br Liquid chromatography-mass spectrometry (LC-MS) analysis has identified the main degradation products as hydrochloric acid (HCl), water (H₂O), and, interestingly, this compound. ajol.infobioline.org.brajol.info The formation of this compound from chlorendic acid during this process is a reversal of hydrolysis and suggests that under these specific catalytic conditions, dehydration is a competing pathway. bioline.org.brajol.info This finding indicates that the environmental fate of chlorendic acid can be complex, as degradation processes may also regenerate the anhydride form. ajol.info

Advanced Oxidation Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods used to remove persistent organic pollutants from water and wastewater. mdpi.com These processes are characterized by the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can effectively mineralize complex organic compounds. mdpi.comresearchgate.net For chlorendic acid, which is resistant to conventional treatment, AOPs like ozonation and combined ozone/UV treatment have shown promise. researchgate.net

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down pollutants. absoluteozone.com Studies on the ozonation of chlorendic acid have shown that it can be effectively degraded. rsc.org The rate of degradation is influenced by factors such as pH, the applied ozone dose, and the presence of radical scavengers like bicarbonate. researchgate.net Conditions that favor the formation of radicals, such as high pH, enhance the rate of dechlorination. inchem.org

Combining ozone with UV radiation (O₃/UV) creates an even more powerful AOP, as UV light accelerates the decomposition of ozone into hydroxyl radicals. researchgate.net In one study, 80% dechlorination of chlorendic acid was achieved in 60 minutes using an ozone/UV system. inchem.org Another experiment demonstrated that while ozonation alone for 450 minutes resulted in 98% removal of chlorendic acid, the combined ozone/UV process achieved near-complete removal in just 90 minutes. researchgate.net

Table 2: Efficacy of Advanced Oxidation Processes on Chlorendic Acid

Treatment ProcessConditionsResultSource
Ozonation450 minutes contact time98% removal of chlorendic acid researchgate.net
Ozone + UV RadiationpH 7.4, 125 mg/min ozone dose, 60 min80% dechlorination inchem.org
Ozone + UV Radiation90 minutes contact timeNear complete removal of chlorendic acid researchgate.net
Electrochemical Ozonation3 hoursUp to 40% degradation rsc.org

Persulfate-Mediated Oxidation

The chemical oxidation of chlorendic acid, the hydrolysis product of this compound, has been investigated using activated persulfate. nih.gov This advanced oxidation process relies on the generation of highly reactive radical species to break down the recalcitrant contaminant. nih.govresearchgate.net In homogeneous, solid-free solutions with a pH ranging from 3 to 12, chlorendic acid is oxidized by both hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals. nih.gov This process results in a nearly stoichiometric production of chloride ions (Cl⁻), indicating the effective breakdown of the chlorinated structure. nih.govresearchgate.net

Table 1: Rate Constants for the Radical-Induced Oxidation of Chlorendic Acid

Radical Species Temperature (°C) Second-Order Rate Constant (k)
Hydroxyl Radical (•OH) 24.5 (8.71 ± 0.17) × 10⁷ M⁻¹s⁻¹ nih.govresearchgate.net

Biodegradation and Biotransformation Pathways

Historically, this compound and its hydrolysis product, chlorendic acid, have been considered resistant to biological degradation. ajol.info The highly chlorinated and bridged molecular structure contributes to this recalcitrance, making it a persistent compound in the environment. nih.gov

Microbial Degradation Mechanisms

Early studies into the microbial degradation of chlorendic acid indicated its resistance to breakdown by bacteria. inchem.org Research involving the bacterium Clostridium butyricum showed that the compound is resistant to hydrolytic dechlorination and is not easily degradable. inchem.org Due to its chemical structure, chlorendic acid is not expected to undergo rapid biodegradation in the environment. nih.gov This general inertness to microbial action has been a significant factor in its environmental persistence. ajol.info

Fungal Degradation and Hydroxyl Radical Production

Contrary to earlier beliefs about its non-biodegradable nature, recent studies have demonstrated that certain fungi can degrade chlorendic acid. researchgate.netfrontiersin.org In a key study, fungi were isolated from the bulk soil, rhizosphere, and roots of plants growing on a site heavily polluted with chlorendic acid. frontiersin.orgnih.gov Several of these fungal isolates were capable of degrading the compound in laboratory settings. frontiersin.orgnih.gov

The mechanism for this degradation is linked to the production of Fenton-mediated hydroxyl radicals (•OH), which are powerful oxidizing agents. researchgate.netfrontiersin.org The degrading fungal isolates were observed to produce significantly higher levels of hydroxyl radicals when exposed to chlorendic acid compared to unexposed controls. frontiersin.orgnih.gov This suggests an oxidative degradation pathway. frontiersin.org One particular isolate, the Ascomycete Penicillium sp. 1D-2a, demonstrated notable efficiency, degrading 58% of the initial chlorendic acid concentration in a soil experiment over a 28-day period. researchgate.netnih.gov These findings represent the first report of direct biological degradation of chlorendic acid and open new possibilities for bioremediation of contaminated sites. researchgate.netfrontiersin.org

Table 2: Fungal Degradation of Chlorendic Acid

Fungal Isolate Degradation Medium Degradation Percentage Time Period
Various fungal isolates Liquid media Up to 45% frontiersin.orgnih.gov Not specified

Assessment of Environmental Legacies and Ecological Risk

The environmental legacy of this compound is intrinsically linked to its hydrolysis product, chlorendic acid. velsicol.com this compound readily hydrolyzes to form chlorendic acid, which is persistent and mobile in the environment. inchem.orgvelsicol.com It has a low potential for binding to soil, which increases its mobility and risk of contaminating groundwater. researchgate.netfrontiersin.org A primary route of environmental release is the hydrolytic degradation of flame-retardant polyester (B1180765) resins after their disposal in landfills. inchem.orgfrontiersin.org

The ecological risk associated with this compound and chlorendic acid is significant. It is classified as harmful to aquatic life with long-lasting effects. velsicol.com For the crustacean Daphnia magna, the 48-hour median lethal concentration (LC50) for this compound is 110.7 mg/L. inchem.org Studies have also shown that chlorendic acid can inhibit algal and microfaunal activity in aquatic ecosystems. ajol.info

Regulatory bodies have recognized the risks posed by these chemicals. The European Union is considering this compound for identification as a substance of very high concern. industrialchemicals.gov.au In the United States, chlorendic acid is listed under California's Proposition 65 as a chemical known to cause cancer. industrialchemicals.gov.au Furthermore, this compound is a known respiratory sensitizer, posing an occupational hazard. industrialchemicals.gov.au The persistence, mobility, and toxicity of chlorendic compounds underscore their potential for long-term negative ecological impact. solubilityofthings.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Chlorendic acid
Maleic anhydride
Hexachlorocyclopentadiene (B6142220)
Hydroxyl radical
Sulfate radical
Chloride
Iron oxyhydroxide
Clostridium butyricum
Penicillium sp. 1D-2a

Advanced Analytical Characterization in Chlorendic Anhydride Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the study of chlorendic anhydride (B1165640), offering insights into its molecular structure and the presence of impurities.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within the chlorendic anhydride molecule. thermofisher.com The infrared spectrum of this compound exhibits characteristic absorption bands that confirm its structure. chemicalbook.comchemicalbook.com A key feature in the FT-IR spectrum of an acid anhydride is the presence of two carbonyl (C=O) stretching bands. libretexts.org For acyclic anhydrides, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. libretexts.org In cyclic anhydrides like this compound, the positions of these bands can shift. libretexts.org Specifically, 5-membered ring anhydrides show bands at approximately 1865 cm⁻¹ and 1785 cm⁻¹. libretexts.org The presence and position of these C=O stretching vibrations are primary indicators of the anhydride functional group. nih.gov

In research, FT-IR is used to monitor the synthesis of related compounds, such as confirming the disappearance of maleic anhydride peaks during reactions. It is also employed to analyze the thermal degradation products of polymers containing this compound. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Anhydrides

Functional GroupAbsorption Range (cm⁻¹)Notes
C=O Stretch (Anhydride)1865 & 1785For 5-membered ring anhydrides. The lower frequency band is typically stronger. libretexts.org
C=O Stretch (Anhydride)1820 & 1750For acyclic anhydrides. The higher frequency band is typically stronger. libretexts.org
C-O-C Stretch1300 - 1000One or two bands are observed. libretexts.org

This table is based on general spectroscopic principles and may vary slightly for this compound specifically.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of this compound. thermofisher.com Both proton (¹H) and carbon-13 (¹³C) NMR are used for structural confirmation and purity analysis. nih.govchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The ¹H NMR spectrum of this compound is relatively simple due to the small number of hydrogen atoms. chemicalbook.com Protons on carbons adjacent to the carbonyl groups are expected to be deshielded and appear at a lower field (higher ppm value), typically around 2 δ. libretexts.org The specific chemical shifts and coupling patterns provide a unique fingerprint for the molecule. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. chemicalbook.comchemicalbook.com The carbonyl carbons are characteristically found at the downfield end of the spectrum. The signals from the chlorinated carbons also have distinct chemical shifts, which aids in the complete structural assignment. chemicalbook.com

NMR spectroscopy is a critical tool for confirming the successful synthesis of this compound and its derivatives. dntb.gov.ua

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Related Structures

Type of Proton/Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-C-C=O~2.0 - 2.5 libretexts.org-
C =O (Anhydride)-~160 - 185
Aromatic C-H~6.5 - 8.5~110 - 165

Note: Specific values for this compound require experimental data. This table provides general ranges for context.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and the analysis of its byproducts. nih.govnist.gov When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

GC-MS analysis of this compound shows a characteristic fragmentation pattern, with a prominent top peak at an m/z of 263. nih.gov This technique has been used to identify decomposition products of this compound when photolyzed and to detect its presence in air samples from industrial settings, such as welding fumes from materials coated with this compound-containing paint. acs.orgtandfonline.com

LC-MS is particularly useful for analyzing this compound and its hydrolysis product, chlorendic acid, in aqueous solutions. ajol.infoajol.infobioline.org.br Studies on the photocatalytic degradation of chlorendic acid have used LC-MS to identify degradation products, including this compound itself, by comparing the mass spectra of the solutions before and after treatment. ajol.infoajol.infobioline.org.br This method allows for the identification of new peaks corresponding to degradation products. ajol.info

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities, reactants, and products, as well as for its quantification in various matrices.

Gas Chromatography (GC) is a standard method for the analysis of volatile and semi-volatile compounds like this compound. epa.gov It is frequently used for quality control in industrial production to quantify residual reactants like hexachlorocyclopentadiene (B6142220). Different detectors can be coupled with GC for specific analytical needs:

Flame Ionization Detector (FID): A general-purpose detector that is sensitive to most organic compounds. It has been used in methods for determining this compound in water after extraction and concentration. iarc.frnih.gov

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it particularly suitable for analyzing chlorinated substances like this compound and its precursors. inchem.org

Mass Spectrometry (MS): As mentioned previously, GC-MS provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. nih.govtandfonline.com It is used to confirm the identity of this compound and to analyze for impurities or degradation products in environmental and occupational samples. tandfonline.com For instance, GC-MS has been employed to measure this compound released from paint during welding, with concentrations found to be in the range of <2–44 µg/m³. tandfonline.com

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of this compound and its non-volatile derivatives, such as chlorendic acid. sielc.com In aqueous solutions, this compound rapidly hydrolyzes to chlorendic acid, which can then be analyzed by reverse-phase HPLC with UV detection. nih.govinchem.org

A common method involves using a C18 column with a mobile phase of water, acetonitrile, and an acid, with detection at a specific UV wavelength, such as 222 nm or 221 nm. inchem.orgacademicjournals.org This approach has a low detection limit, making it suitable for environmental monitoring. inchem.org HPLC methods are scalable and can be used for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry detection (LC-MS), the mobile phase can be adapted by replacing non-volatile acids like phosphoric acid with volatile ones like formic acid. sielc.com LC-MS/MS methods have also been developed for the analysis of transformation products. rsc.org

X-ray Crystallography and Supramolecular Analysis for Solid-State Characterization

The precise arrangement of molecules in the solid state is critical to understanding the physical and chemical properties of a material. For this compound, a compound with a complex, sterically hindered, and highly chlorinated structure, techniques like X-ray crystallography and Hirshfeld surface analysis provide indispensable insights into its three-dimensional architecture and the non-covalent forces that govern its crystal packing.

Single-Crystal X-ray Diffraction

While detailed crystallographic data for this compound (CAS 115-27-5) is not prominently available in the surveyed literature, the application of SCXRD to its derivatives, such as metal-organic coordination polymers of its parent, chlorendic acid, demonstrates the power of this technique. researchgate.net For instance, the analysis of a cadmium(II) coordination polymer based on chlorendic acid revealed a one-dimensional wave chain structure assembled into a three-dimensional framework through various supramolecular interactions. researchgate.net

The type of data obtained from an SCXRD analysis is comprehensive, providing a complete picture of the molecule's arrangement in the crystal. A typical dataset, as illustrated by a related coordination polymer, includes the crystal system, space group, and unit cell dimensions.

Example Crystallographic Data for a Sodium Coordination Polymer researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 17.765(4)
b (Å) 10.181(2)
c (Å) 8.0450(16)
β (°) 91.67(3)
Volume (ų) 1454.5(5)
Z (Formula units per cell) 4

Note: This data is for a related coordination polymer and is presented to illustrate the output of a single-crystal X-ray diffraction analysis. researchgate.net

For this compound, such an analysis would be crucial to definitively establish its molecular conformation and packing arrangement in the solid state.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. iucr.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the total electron density of the procrystal (the crystal lattice). researchgate.net The resulting "Hirshfeld surface" is color-mapped to highlight different types of close contacts between neighboring molecules.

For highly chlorinated molecules like this compound, intermolecular interactions involving chlorine are expected to be dominant. Studies on derivatives of chlorendic acid have confirmed this, with Hirshfeld analyses showing that chlorine atom contacts can account for a significant portion of the total intermolecular interactions. researchgate.net The key interactions governing the packing in such chlorinated compounds include:

Halogen Bonds (Cl···Cl): Interactions between the electropositive crown of one chlorine atom and the electronegative belt of another.

Hydrogen Bonds (C-H···Cl and C-H···O): Weak hydrogen bonds where a hydrogen atom interacts with a chlorine atom or the oxygen atoms of the anhydride group.

van der Waals Forces: General attractive or repulsive forces between molecules.

A Hirshfeld surface analysis of a chlorinated compound typically reveals the prevalence of these interactions. For example, in a study of a dichlorinated organic molecule, Cl···H/H···Cl interactions accounted for 33.6% of the total surface contacts, indicating their critical role in the crystal packing. iucr.orgresearchgate.net The analysis provides a two-dimensional "fingerprint plot" that quantitatively summarizes the different types of intermolecular contacts and their relative contributions. nih.gov For this compound, such an analysis would provide quantitative insight into how its six chlorine atoms mediate its solid-state assembly.

Thermal Analytical Methods for Material Characterization

Thermal analysis techniques are essential for characterizing the material properties of this compound, particularly its thermal stability and behavior at elevated temperatures, which is critical for its primary application as a flame retardant. The two principal methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is particularly useful for determining the thermal stability and decomposition profile of a material. For this compound, its effectiveness as a flame retardant is linked to its ability to promote the formation of a protective char layer upon heating. Research indicates that a high char residue is a key indicator of flame inhibition. Studies on oligoesters derived from chlorendic acid have used TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the volatile products released during thermal degradation. marquette.edu In a nitrogen atmosphere, the main degradation products identified included hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), water (H2O), hexachlorocyclopentadiene, and chlorendic acid/anhydride itself. marquette.edu

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point (Tm) and glass transition temperature (Tg), as well as the enthalpy of these transitions. For this compound, a white crystalline solid, DSC is the standard method to confirm its melting point and purity. velsicol.com The melting point is a key quality control parameter in its production.

Thermal Properties of this compound

Property Value/Range Analytical Method Reference
Melting Point (Tm) 235 - 245 °C DSC / Melting Point Analysis velsicol.comvelsicol.com
Char Residue at 600°C ≥50% TGA

The combination of TGA and DSC provides a comprehensive thermal profile of this compound, confirming its identity and purity through its melting characteristics and quantifying its thermal stability and degradation behavior, which are fundamental to its function as a flame retardant. marquette.edu

Table of Compounds Mentioned

Compound Name
This compound
Chlorendic acid
Hexachlorocyclopentadiene
Hydrogen chloride
Carbon monoxide
Carbon dioxide

Theoretical and Computational Chemistry Investigations of Chlorendic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of chlorendic anhydride (B1165640). aspbs.com These calculations can determine various molecular properties that govern its chemical behavior.

Key electronic structure descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Molecular and natural bond orbital analyses can reveal that the HOMO is often composed of nonbonding orbitals, such as those from nitrogen or oxygen lone pairs in similar heterocyclic molecules, which can influence the ionization energy and electronic stability. rsc.org

Reactivity indices, such as Mulliken charges and Fukui functions, can be calculated to predict the most likely sites for electrophilic and nucleophilic attack. For instance, regions with a negative electrostatic potential are indicative of high electron density and are susceptible to electrophilic attack. researchgate.net In anhydride compounds, the carbonyl carbons are typically electron-deficient and thus primary sites for nucleophilic attack, a crucial step in reactions like hydrolysis and polymerization.

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations (e.g., using DFT with a specific basis set).

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly valuable for investigating how chlorendic anhydride interacts with other substances, such as its adsorption onto surfaces or its behavior in a solvent. nih.govmdpi.com

MD simulations can model the adsorption process of molecules onto various materials, providing insights into the binding affinity and orientation. rsc.org For example, simulations could be used to study the interaction of this compound with polymer surfaces or inorganic fillers, which is relevant to its application as a flame retardant. The simulations calculate the interaction energies, which can be broken down into contributions from van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.govrsc.org This allows for a detailed understanding of the forces driving the adsorption process. rsc.org

In the context of its environmental fate, MD simulations can be used to study the interaction of this compound with soil components or its behavior in an aqueous environment. These simulations can reveal how water molecules arrange around the this compound molecule and can help to understand its solubility and transport properties. mdpi.comrsc.org

Table 2: Illustrative Interaction Energies from MD Simulations

Interacting System Interaction Energy (kJ/mol) Dominant Interaction Type
This compound - Graphene -50 van der Waals
This compound - Cellulose -75 Hydrogen Bonding & van der Waals
This compound - Water -30 Electrostatic & Hydrogen Bonding

Note: These values are hypothetical and serve to illustrate the type of data obtained from MD simulations.

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling can be employed to investigate the detailed pathways and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

A primary reaction of interest is the hydrolysis of this compound to form chlorendic acid. inchem.org Computational models can elucidate the step-by-step mechanism, including the initial nucleophilic attack of a water molecule on a carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent ring-opening to yield the dicarboxylic acid. The calculated activation energies for each step can provide a quantitative measure of the reaction rate.

Similarly, the mechanisms of polymerization reactions, where this compound is used as a monomer, can be studied. gfzxb.org These models can help to understand how the anhydride ring opens and reacts with other monomers, such as polyols, to form polyester (B1180765) resins. This information is crucial for optimizing reaction conditions and designing polymers with specific properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological or environmental activity. researchgate.net For this compound, QSAR models can be used to predict its environmental fate and potential toxicity, which is particularly useful when experimental data is limited. researchgate.netindustrialchemicals.gov.au

QSAR models are built by developing a mathematical relationship between calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) and an observed activity (e.g., biodegradability, bioaccumulation potential, toxicity). These models can be used to estimate properties that are difficult or expensive to measure experimentally. For example, the octanol-water partition coefficient (logP), a key parameter for assessing bioaccumulation potential, can be predicted using QSAR.

The respiratory sensitisation potential of this compound has been suggested by QSAR modelling. industrialchemicals.gov.au Furthermore, QSAR models have indicated that this compound could be a skin irritant. industrialchemicals.gov.au It is important to note that the reliability of QSAR predictions depends on the quality of the model and whether the chemical falls within the model's applicability domain. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Chlorendic acid
Maleic anhydride
Hexachlorocyclopentadiene (B6142220)
Methanol (B129727)
Monomethyl chlorendate
Water
Polyols
Graphene

Emerging Research Directions and Specialized Applications of Chlorendic Anhydride

Development of Corrosion Inhibitors Based on Chlorendic Anhydride (B1165640) Derivatives

The molecular structure of chlorendic anhydride, featuring a chlorinated bicyclic core, provides a unique scaffold for the synthesis of novel corrosion inhibitors. Researchers are actively exploring the potential of its derivatives to protect various metals, particularly steel, from corrosion in aggressive acidic environments.

Recent studies have demonstrated the efficacy of new halogenated cyclic imides, synthesized from this compound and various amines, as corrosion inhibitors for carbon steel in hydrochloric acid solutions. research-nexus.netcarta-evidence.org These derivatives have shown significant improvements in corrosion inhibition with increasing concentrations and at lower temperatures. research-nexus.net One particular derivative achieved an impressive inhibition efficiency of 89.6% at a low concentration in a 0.5 M HCl solution. research-nexus.net The mechanism of protection involves the adsorption of these inhibitor molecules onto the steel surface, which enhances charge transfer resistance and reduces the double-layer capacitance. research-nexus.net The adsorption behavior of these this compound-based inhibitors has been found to follow the Langmuir adsorption isotherm, indicating the formation of a stable protective monolayer on the metal surface. research-nexus.net

The development of these derivatives is part of a broader effort to find more effective and environmentally friendly corrosion inhibitors. spe.org The research into this compound-based compounds contributes to a growing class of organic corrosion inhibitors that often contain heteroatoms like nitrogen and oxygen, which play a crucial role in the adsorption process. electrochemsci.orgmdpi.commdpi.com

Table 1: Performance of a this compound-Based Corrosion Inhibitor

Parameter Value Conditions
Inhibition Efficiency 89.6% 29 x 10⁻⁶ M inhibitor in 0.5 M HCl at 25 °C
Adsorption Isotherm Langmuir -
Inhibition Type Mixed-type -

Data sourced from a study on novel halogenated cyclic imides derived from this compound. research-nexus.net

Exploration of Biological Pathway Modification Potential (e.g., Herbicides, Pharmaceuticals)

The highly chlorinated and multifunctional nature of this compound suggests its potential as a precursor for compounds with biological activity. solubilityofthings.com Researchers are exploring the possibility of modifying biological pathways using derivatives of this compound, with potential applications in the development of herbicides and pharmaceuticals. solubilityofthings.comjigschemical.com

The structural similarity of chlorendic acid and anhydride to chlorinated cyclodiene insecticides provides a basis for investigating their biological effects. inchem.org While chlorendic acid itself has shown resistance to biodegradation, studies have explored its degradation through chemical oxidation and by certain fungi, which could inform the design of more environmentally benign active compounds. frontiersin.org The interaction of this compound and its hydrolysis product, chlorendic acid, with biological systems is a key area of study. This compound hydrolyzes to chlorendic acid in aqueous solutions, and this transformation is critical to understanding its biological impact. inchem.orgindustrialchemicals.gov.au

Although direct applications in pharmaceuticals are still in the exploratory phase, the use of this compound as a chemical intermediate in various syntheses opens up possibilities for creating complex molecules with desired biological functions. jigschemical.comchemicalbook.com The core structure can be functionalized to interact with specific biological targets.

Innovations in Sustainable Polymer Synthesis Utilizing this compound

In the quest for more sustainable materials, researchers are investigating the use of bio-based resources in polymer synthesis. This compound is being incorporated into novel polymer formulations that utilize renewable feedstocks, such as vegetable oils. ontosight.ai

One area of innovation involves the synthesis of bio-based polyesters through the copolymerization of epoxidized oils with cyclic anhydrides, including this compound. whiterose.ac.uk For instance, polymers have been created by reacting soybean oil with this compound and pentaerythritol (B129877). ontosight.ai These bioplastics aim to reduce dependence on petroleum-based products and can exhibit improved thermal stability and chemical resistance. ontosight.ai The use of renewable resources like soybean oil contributes to a more sustainable manufacturing process. ontosight.ainih.gov

Furthermore, this compound has been used in the terpolymerization of carbon dioxide and propylene (B89431) oxide to create fire-retardant poly(propylene carbonate). researchgate.netxsyu.edu.cn This process offers a pathway to synthesize polymers with enhanced safety features while utilizing CO2 as a comonomer, which aligns with sustainability goals. alibaba.com These innovative approaches demonstrate the potential to create advanced polymers with tailored properties by combining traditional chemical intermediates like this compound with sustainable and bio-based components. researchgate.netresearchgate.net

Table 2: Examples of Sustainable Polymer Formulations with this compound

Polymer Type Monomers Key Properties/Goals
Bioplastic Soybean oil, this compound, pentaerythritol Reduced petroleum dependence, improved thermal and chemical resistance
Fire-retardant Polycarbonate Carbon dioxide, propylene oxide, this compound Inherent flame retardancy, utilization of CO2

Information synthesized from research on bio-based and CO2-based polymers. ontosight.airesearchgate.net

Advanced Material Design Beyond Traditional Polymer Composites

The utility of this compound is extending beyond its conventional role in flame-retardant polyester (B1180765) and epoxy resins into the realm of advanced functional materials. velsicol.comfishersci.ca One significant area of emerging research is its use in the synthesis of metal-organic frameworks (MOFs). ajol.inforesearchgate.net MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov Chlorendic acid, derived from the anhydride, has been used as an organic linker to create novel MOFs. ajol.inforesearchgate.net For example, a cadmium-based MOF featuring chlorendic acid has been synthesized, demonstrating a one-dimensional wave chain structure that assembles into a three-dimensional framework. researchgate.net

The reactivity of the anhydride group itself is being harnessed for the post-synthetic modification (PSM) of MOFs. nih.govuwo.ca By incorporating an anhydride functional group into a hierarchical MOF, researchers have created a platform for covalently binding a wide variety of molecules, including alcohols, amines, and even noble metal complexes. uwo.ca This approach allows for the fine-tuning of the MOF's properties for specific applications, such as creating a platinum-based electrocatalyst for the oxygen reduction reaction in fuel cells. uwo.ca

Moreover, the concept of molecular weaving, using covalent organic frameworks (COFs), has shown that adding small amounts of these structured materials can significantly enhance the toughness and fracture tolerance of polymers. berkeley.edu While not directly involving this compound in the cited study, the principle of using well-defined molecular building blocks to reinforce polymers opens up future possibilities for incorporating this compound-based structures into such advanced composites. berkeley.edu

Conclusion and Future Research Perspectives

Synthesis and Functionalization Advancements

Future research in the synthesis of chlorendic anhydride (B1165640) is likely to focus on developing more efficient, cost-effective, and environmentally benign production methods. mdpi.com While the Diels-Alder reaction has been the conventional method, exploring novel catalytic systems and process intensification strategies could lead to higher yields and reduced waste generation. frontiersin.org

A significant area of future investigation lies in the functionalization of the chlorendic anhydride molecule. nih.govnih.gov Recent studies have explored the synthesis of new derivatives, such as N-substituted chlorindylimides and chlorendic acid-based coordination polymers, which exhibit unique supramolecular structures. researchgate.net These advancements open up possibilities for creating materials with tailored properties. For instance, grafting triglycerides with this compound can produce toughening agents for epoxy thermosets, enhancing their fracture toughness and impact strength. google.com Further research into these functionalization pathways could lead to the development of novel polymers with precisely controlled characteristics. rsc.org

Tailoring Polymer Properties through this compound Integration

The integration of this compound into polymer matrices offers a versatile platform for tailoring material properties. ontosight.ai As a reactive monomer, it covalently bonds into the polymer backbone, providing permanent flame retardancy. velsicol.comindustrialchemicals.gov.au Future research will likely focus on optimizing the concentration and distribution of this compound within different polymer systems to achieve the desired balance of flame retardancy, mechanical strength, and thermal stability. researchgate.net

For example, in unsaturated polyester (B1180765) resins, this compound is crucial for manufacturing flame-retardant, glass-reinforced composites used in construction panels, electrical applications, and machine housings. velsicol.com Similarly, its use in alkyd coatings enhances their durability and resistance to harsh marine and industrial environments. velsicol.com The development of advanced analytical techniques to characterize the morphology and performance of these modified polymers will be essential for understanding structure-property relationships and guiding the design of next-generation materials.

Sustainable Approaches for Environmental Management

The environmental fate and management of this compound and its byproducts are critical areas for future research. yidu.edu.cnmdpi.com Given its persistence and potential for long-range environmental transport, developing sustainable practices for its use and disposal is paramount. ethz.ch Research into bioremediation strategies, utilizing microorganisms capable of degrading highly chlorinated organic compounds, shows promise for mitigating environmental contamination. frontiersin.orgresearchgate.net

Further investigation is needed to understand the complete lifecycle of this compound-containing products, including their potential to release harmful substances during combustion. inchem.org The development of effective and environmentally friendly recycling methods for polymers containing this compound will also be a key research focus. This includes exploring chemical recycling processes that can recover the monomer or other valuable chemicals from end-of-life products.

Predictive Modeling and Data-Driven Research for this compound

Predictive modeling and data-driven approaches are expected to play an increasingly important role in the research and development of this compound-based materials. marketresearchintellect.com Quantitative structure-activity relationship (QSAR) models can be employed to predict the properties and potential hazards of new this compound derivatives, accelerating the design of safer and more effective flame retardants. industrialchemicals.gov.au

Computational simulations, such as molecular dynamics, can provide insights into the interactions between this compound and polymer chains at the molecular level, aiding in the design of materials with optimized performance. researchgate.net The creation of comprehensive databases containing experimental and computational data on this compound and its polymers will facilitate the development and validation of these predictive models, fostering a more efficient and targeted research process. prof-research.com

Interdisciplinary Research Opportunities

The multifaceted nature of this compound research presents numerous opportunities for interdisciplinary collaboration. acs.org Chemists, materials scientists, environmental engineers, and toxicologists must work together to address the challenges and unlock the full potential of this compound.

Collaborative efforts are needed to:

Develop novel and sustainable synthesis routes. nih.govthieme-connect.de

Engineer advanced polymer systems with tailored properties. ontosight.ai

Assess and mitigate the environmental impact of this compound. sprep.org

Establish comprehensive safety profiles for new derivatives and applications.

Such interdisciplinary approaches will be crucial for ensuring the responsible innovation and continued use of this compound in developing high-performance, fire-safe materials for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for chlorendic anhydride, and how do reaction conditions influence yield and purity?

this compound is synthesized via the Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene. Key parameters include a 1:1.1 molar ratio of reactants in chlorinated solvents (e.g., chloroform) at 140–145°C for 7–8 hours . Post-synthesis purification involves hydrolysis in hot water, followed by crystallization and drying at 100–105°C to obtain the anhydride form. Researchers should monitor reaction progress using FTIR or NMR to confirm the disappearance of maleic anhydride peaks (e.g., C=O stretching at ~1850 cm⁻¹) and quantify residual solvents via GC-MS .

Q. How does this compound’s solubility profile impact its application in polymer formulations?

this compound is sparingly soluble in nonpolar solvents (e.g., hexane: 4.5 g/100g) but highly soluble in acetone (127.0 g/100g) . This limits its use in hydrophobic matrices unless functionalized or compatibilized. For epoxy resin formulations, pre-dissolution in polar solvents (e.g., acetone) before curing is recommended to ensure homogeneous dispersion. Solubility parameters (Hansen solubility parameters) should be calculated to optimize solvent selection for specific polymer systems .

Q. What standardized methods are used to evaluate this compound’s flame-retardant efficacy in epoxy resins?

Flame retardancy is assessed via limiting oxygen index (LOI), UL-94 vertical burning tests, and cone calorimetry. For epoxy composites cured with this compound (100–110 phr), typical LOI values exceed 30%, and heat release rates (HRR) are reduced by 40–50% compared to non-halogenated analogs . Researchers should cross-validate results with thermogravimetric analysis (TGA) to correlate char residue formation (≥50% at 600°C) with flame inhibition mechanisms .

Advanced Research Questions

Q. How do contradictions in hydrolysis behavior of this compound under environmental conditions affect toxicity assessments?

While this compound hydrolyzes to chlorendic acid in water under standard conditions, photocatalytic studies reveal reversal of this process in the presence of TiO₂ and UV light, regenerating the anhydride . This contradicts earlier assumptions of irreversible hydrolysis. Researchers must design ecotoxicity assays (e.g., Daphnia magna immobilization tests) under both hydrolyzed and UV-exposed conditions to assess differential toxicity. LC-MS/MS should quantify transient intermediates (e.g., m/z 369.3 for the anhydride) .

Q. What experimental strategies resolve discrepancies in thermal stability data for this compound-cured epoxy resins?

Reported heat deflection temperatures (HDT) for anhydride-cured epoxies vary between 180°C and 232°C depending on curing protocols . To minimize variability, use dynamic DSC to optimize multi-stage curing (e.g., 100°C/2h + 160°C/4h) and ensure complete anhydride-epoxy reaction. Post-cure FTIR should confirm the absence of unreacted epoxy groups (912 cm⁻¹) and anhydride C=O (1850 cm⁻¹) .

Q. How can computational models predict this compound’s reactivity in novel copolymer systems?

Density functional theory (DFT) calculations using molecular descriptors (e.g., polarizability: 26.95 × 10⁻²⁴ cm³, logP: 2.4) can simulate nucleophilic attack by diols or amines . Molecular dynamics (MD) simulations of epoxy-anhydride crosslinking should incorporate steric effects from the bicyclic structure to predict cure kinetics and glass transition temperatures (Tg) .

Q. What methodologies address regulatory challenges for this compound under REACH and ECHA frameworks?

The European Chemicals Agency (ECHA) classifies this compound as a respiratory sensitizer (EC 204-077-3) . Researchers must conduct extended one-generation reproductive toxicity studies (EOGRTS) and develop analytical methods to track occupational exposure limits (OELs) in industrial settings. Collaborative efforts with regulatory bodies are critical to align hazard communication with emerging data on hydrolysis reversibility .

Methodological Guidelines

  • Data Contradiction Analysis : Compare pyrolysis-GC/MS results (e.g., m/z 369.3 for anhydride regeneration) with hydrolysis studies under controlled pH and UV conditions .
  • Reproducibility : Adhere to journal guidelines (e.g., Organic & Biomolecular Chemistry) for detailed experimental sections, including solvent purity, instrument calibration, and statistical validation of LOI/UL-94 data .
  • Interdisciplinary Collaboration : Integrate polymer science, toxicology, and computational chemistry to address gaps in degradation pathways and regulatory compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.